molecular formula C7H9BrS B2935794 3-Bromo-4-propan-2-ylthiophene CAS No. 1369146-51-9

3-Bromo-4-propan-2-ylthiophene

Cat. No. B2935794
CAS RN: 1369146-51-9
M. Wt: 205.11
InChI Key: VECMRGDKMBWRIK-UHFFFAOYSA-N
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Description

3-Bromo-4-propan-2-ylthiophene is a heterocyclic organic compound that belongs to the class of thiophenes. It has a CAS Number of 1369146-51-9 and a molecular weight of 205.12 .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-propan-2-ylthiophene is C7H9BrS . It is a member of the thiophenes, a class of compounds that contain a ring of four carbon atoms and one sulfur atom.


Physical And Chemical Properties Analysis

3-Bromo-4-propan-2-ylthiophene is a liquid . Its physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available literature.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives, including compounds like 3-Bromo-4-propan-2-ylthiophene , are known for their antimicrobial properties. They can be synthesized to create new drugs that target a variety of microbial infections, potentially offering alternatives to existing antibiotics .

Anti-inflammatory and Analgesic Applications

In the realm of pharmaceuticals, thiophene compounds have been utilized for their anti-inflammatory and analgesic effects. This makes them valuable in the development of new medications for pain relief and inflammation control .

Antitumor Activity

Research has indicated that certain thiophene compounds have antitumor properties. This opens up possibilities for 3-Bromo-4-propan-2-ylthiophene to be used in cancer research, potentially leading to novel cancer therapies .

Material Science: Corrosion Inhibition

Beyond medicinal applications, thiophene derivatives serve as corrosion inhibitors for metals. This application is crucial in industries where metal preservation is essential, such as in construction and manufacturing .

Organic Light-Emitting Diodes (OLEDs)

In material science, thiophene-based compounds are used in the fabrication of OLEDs due to their conductive properties. This application is significant in the development of advanced display technologies .

Organic Chemistry: Bromination Reactions

The bromine component in 3-Bromo-4-propan-2-ylthiophene suggests its utility in organic synthesis, particularly in bromination reactions which are fundamental in creating complex organic molecules .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like 3-Bromo-4-propan-2-ylthiophene, is likely to involve improving the ability of synthesis and enhancing the application of synthesis . This could include developing more efficient and environmentally friendly synthetic methods .

properties

IUPAC Name

3-bromo-4-propan-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c1-5(2)6-3-9-4-7(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECMRGDKMBWRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1369146-51-9
Record name 3-bromo-4-(propan-2-yl)thiophene
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